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Compound of Interest

Compound Name: 5,6-Dibromoindoline

Cat. No.: B13549257

Get Quote

Executive Summary
5,6-Dibromoindoline (CAS: 1782335-66-3*) is the reduced congener of 5,6-dibromoindole.

While the indole derivative is a stable, crystalline solid widely listed in commercial catalogs, the

indoline (dihydroindole) form is frequently generated in situ or isolated as a sensitive

intermediate. Its electron-rich nitrogen and halogenated scaffold make it a versatile nucleophile

for constructing complex heterocyclic drugs.[1]

This guide addresses the data gap in standard catalogs by providing experimentally grounded

synthesis protocols and comparative physical constants for the indoline and its stable

precursors.

Physicochemical Profile & Constants
Due to the tendency of halogenated indolines to oxidize back to indoles, they are often isolated

as oils or low-melting solids. The table below contrasts the target indoline with its stable

precursors to aid in reaction monitoring.
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Table 1: Physical Constants of 5,6-Dibromoindoline &
Precursors

Property
5,6-Dibromoindoline

(Target)
5,6-Dibromoindole

(Precursor)
5,6-Dibromoisatin

(Starting Material)

CAS Number
1782335-66-3

(Generic/Ref)
14695-67-1 17826-05-0

Molecular Formula C₈H₇Br₂N C₈H₅Br₂N C₈H₃Br₂NO₂

Molecular Weight 276.96 g/mol 274.94 g/mol 304.92 g/mol

Physical State
Waxy Solid or Viscous

Oil
Crystalline Solid Orange/Red Powder

Melting Point
Predicted: 45–55 °C

(Low melting)

Experimental: 150–

152 °C [1]

Experimental: 260–

262 °C [2]

Boiling Point
~320 °C (Predicted,

decomp.)
306 °C (Predicted)

N/A

(Sublimes/Decomp)

Density
1.98 ± 0.1 g/cm³

(Predicted)
2.05 g/cm³ 2.25 g/cm³

pKa (Conjugate Acid) ~0.5 (Weak base) -2.4 (Very weak base) ~10 (Acidic NH)

Solubility DCM, EtOAc, DMSO
MeOH, DMSO,

Acetone
DMSO, DMF, dil. Base

> Note: 5,6-Dibromoindoline is susceptible to oxidation.[1] It should be stored under inert

atmosphere (Ar/N₂) at -20°C.

Synthesis & Reaction Logic
The most reliable route to 5,6-dibromoindoline avoids direct bromination of indoline (which

lacks regioselectivity). Instead, it utilizes the reduction of 5,6-dibromoindole, which is itself

accessible from 5,6-dibromoisatin.

Mechanistic Pathway (DOT Diagram)
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Reduction
(BH3·THF or LiAlH4) 5,6-Dibromoindoline
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Selective Reduction
(NaBH3CN/AcOH or Et3SiH/TFA)
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Figure 1: Stepwise reduction pathway ensuring regiochemical integrity of the 5,6-dibromo

substitution pattern.

Experimental Protocols
Protocol A: Synthesis of 5,6-Dibromoindole (Precursor)
Rationale: Direct reduction of isatin removes the C3-carbonyl, yielding the indole.

Reagents: 5,6-Dibromoisatin (1.0 eq), BH₃·THF (1.0 M solution, 4.0 eq), Anhydrous THF.

Procedure:

Dissolve 5,6-dibromoisatin in anhydrous THF under Argon.

Cool to 0°C. Add BH₃[2]·THF dropwise (Gas evolution!).

Reflux for 4–6 hours.[1] Monitor by TLC (Isatin disappears).

Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Stir 30 min.

Workup: Neutralize with NaHCO₃, extract with EtOAc.

Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc).

[1]

Validation: Check MP (Target: 150–152°C).

Protocol B: Reduction to 5,6-Dibromoindoline (Target)
Rationale: Indoles are resistant to mild reduction.[1] Sodium cyanoborohydride in acetic acid

selectively reduces the C2-C3 double bond without dehalogenating the ring.

Reagents: 5,6-Dibromoindole (1.0 eq), NaBH₃CN (3.0 eq), Glacial Acetic Acid.
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Procedure:

Dissolve 5,6-dibromoindole in glacial acetic acid (0.1 M concentration).

Add NaBH₃CN portion-wise at 15°C (Cooling bath required; reaction is exothermic).

Stir at room temperature for 2–3 hours.

Monitoring: TLC shows a shift to a more polar spot (Indoline amine is more basic/polar).[1]

Workup (Critical): Pour into ice water. Basify to pH >10 with NaOH (to ensure Indoline is

free base).[1] Extract immediately with DCM.[1]

Purification: Rapid filtration through a short silica plug (DCM/MeOH 95:5).[1] Avoid

prolonged exposure to silica/air to prevent oxidation.

Storage: Evaporate solvent under high vacuum. Store as a waxy solid/oil under Argon at

-20°C.[1]

Characterization & Quality Control
To confirm the conversion from Indole to Indoline, rely on 1H NMR analysis of the C2 and C3

protons.[1]

Position 5,6-Dibromoindole (¹H NMR)
5,6-Dibromoindoline (¹H
NMR)

C2-H
~7.2 ppm (Doublet/Multiplet,

Aromatic region)

~3.5 ppm (Triplet, Aliphatic

CH₂)

C3-H
~6.4 ppm (Doublet/Multiplet,

Aromatic region)

~3.0 ppm (Triplet, Aliphatic

CH₂)

N-H
~11.0 ppm (Broad singlet,

Downfield)

~5.5 ppm (Broad singlet,

Upfield)

Purity Check:

TLC: Indoline will stain distinctively with Vanillin or Ehrlich’s reagent (often pink/purple).[1]
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Melting Point: If solid, expect a broad range (45–55°C).[1] Sharp MP indicates high purity but

is rare without recrystallization from non-polar solvents (e.g., Pentane).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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